molecular formula C10H11ClO3S B1601784 Ethyl 2-(4-chlorophenylsulfinyl)acetate CAS No. 91077-12-2

Ethyl 2-(4-chlorophenylsulfinyl)acetate

Cat. No.: B1601784
CAS No.: 91077-12-2
M. Wt: 246.71 g/mol
InChI Key: AWLUBZLGOYLMQT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenylsulfinyl)acetate is an organic compound with the molecular formula C10H11ClO3S It is a sulfoxide derivative, characterized by the presence of a sulfinyl group attached to a phenyl ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-chlorophenylsulfinyl)acetate typically involves the oxidation of ethyl 2-(4-chlorophenylthio)acetate. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to yield the sulfoxide product.

Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and other advanced technologies might be employed to enhance the scalability and safety of the production process.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form the corresponding sulfone derivative.

    Reduction: The compound can be reduced back to the thioether using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products:

    Oxidation: Ethyl 2-(4-chlorophenylsulfonyl)acetate.

    Reduction: Ethyl 2-(4-chlorophenylthio)acetate.

    Substitution: 2-(4-chlorophenylsulfinyl)acetic acid.

Scientific Research Applications

Ethyl 2-(4-chlorophenylsulfinyl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly those containing sulfoxide or sulfone functional groups.

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of pharmaceuticals, especially those targeting oxidative stress-related conditions.

    Biological Studies: It can be used in studies investigating the biological activity of sulfoxide-containing compounds.

    Industrial Applications: The compound may find use in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-chlorophenylsulfinyl)acetate involves its ability to undergo redox reactions. The sulfinyl group can participate in electron transfer processes, making the compound a potential antioxidant or pro-oxidant, depending on the context. The molecular targets and pathways involved would depend on the specific application, such as enzyme inhibition or activation in biological systems.

Comparison with Similar Compounds

    Ethyl 2-(4-chlorophenylthio)acetate: The precursor to the sulfoxide, differing by the oxidation state of the sulfur atom.

    Ethyl 2-(4-chlorophenylsulfonyl)acetate: The fully oxidized sulfone derivative.

    2-(4-chlorophenylsulfinyl)acetic acid: The hydrolyzed form of the ester.

Uniqueness: Ethyl 2-(4-chlorophenylsulfinyl)acetate is unique due to its intermediate oxidation state, which allows it to participate in a variety of chemical reactions. This versatility makes it valuable in synthetic chemistry and potential pharmaceutical applications.

Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)sulfinylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c1-2-14-10(12)7-15(13)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLUBZLGOYLMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50524105
Record name Ethyl (4-chlorobenzene-1-sulfinyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50524105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91077-12-2
Record name Ethyl (4-chlorobenzene-1-sulfinyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50524105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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